Urotensin II , human

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Urotensin II can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods: While specific industrial production methods for urotensin II are not extensively documented, the principles of solid-phase peptide synthesis are scalable and can be adapted for larger-scale production. This involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity .

Análisis De Reacciones Químicas

Types of Reactions: Urotensin II undergoes various chemical reactions, including:

Reduction: Reduction reactions can break the disulfide bonds, leading to linear forms of the peptide.

Substitution: Amino acid substitutions can be introduced during synthesis to create analogs of urotensin II with modified properties.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like iodine or air oxidation under alkaline conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Standard peptide synthesis reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.

Major Products: The major product of these reactions is the cyclic peptide urotensin II, with potential analogs resulting from substitution reactions .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Urotensin II is primarily recognized for its role in cardiovascular physiology. It acts through the urotensin receptor (UT), which is widely expressed in cardiovascular tissues. The implications of UII in cardiovascular health include:

- Vasoconstriction : UII induces potent vasoconstrictive effects, contributing to increased blood pressure and vascular resistance. This has been observed in patients with hypertension and heart failure, where elevated UII levels correlate with disease severity .

- Cardiac Remodeling : UII promotes hypertrophy and fibrosis in cardiac tissues, influencing the progression of heart failure. Studies have shown that UII enhances cell proliferation and survival in cardiomyocytes through various signaling pathways, including the activation of ERK and transactivation of the epidermal growth factor receptor (EGFR) .

Table 1: Effects of Urotensin II on Cardiovascular Health

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Vasoconstriction | Binds to UT receptors causing smooth muscle contraction | Hypertension, heart failure |

| Cardiac Hypertrophy | Activates ERK pathway leading to cell proliferation | Heart failure progression |

| Fibrosis | Promotes extracellular matrix accumulation | Cardiac remodeling |

Renal Applications

Urotensin II is also implicated in renal pathophysiology, particularly in chronic kidney disease (CKD). Research indicates that:

- Upregulation in CKD : UII levels increase significantly in patients with advanced CKD, especially those on dialysis. This upregulation correlates with renal dysfunction and fibrosis .

- Potential Therapeutic Target : Antagonists of the urotensin receptor have shown promise in slowing the progression of renal disease by mitigating the fibrotic response associated with elevated UII levels .

Table 2: Role of Urotensin II in Chronic Kidney Disease

| Parameter | Observation | Implications |

|---|---|---|

| Serum UII Levels | Elevated in CKD patients | Indicates worsening renal function |

| UT Receptor Expression | Increased in renal tissues during CKD | Potential target for therapeutic intervention |

| Fibrosis | Associated with higher UII levels | Contributes to renal decline |

Potential Therapeutic Applications

The modulation of the urotensinergic system presents opportunities for therapeutic interventions:

- Drug Development : The design of selective UT receptor antagonists could provide new treatments for cardiovascular diseases and CKD. For instance, compounds like urantide and SB-611812 have been studied for their antagonistic effects on UII .

- Innovative Analogues : Research into UII analogues has focused on improving efficacy and specificity at the UT receptor, potentially leading to better clinical outcomes for patients suffering from related diseases .

Case Studies

Several case studies highlight the clinical relevance of Urotensin II:

- Heart Failure Patients : A study involving heart failure patients demonstrated a direct correlation between elevated plasma UII levels and increased mortality risk, suggesting that monitoring UII could be beneficial for patient management .

- Diabetic Nephropathy : In diabetic patients, higher UII concentrations were linked to worsening nephropathy, indicating that targeting the urotensinergic system may help manage diabetic complications .

Mecanismo De Acción

Urotensin II exerts its effects by binding to the urotensin receptor, a G-protein-coupled receptor . This interaction activates downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways . These pathways mediate various physiological responses, such as vasoconstriction, vasodilation, and cellular proliferation .

Comparación Con Compuestos Similares

Somatostatin: Another cyclic peptide with similar structural features and vasoactive properties.

Endothelin: A potent vasoconstrictor peptide with comparable cardiovascular effects.

Angiotensin II: A peptide hormone involved in blood pressure regulation, sharing some functional similarities with urotensin II.

Uniqueness: Urotensin II is unique due to its dual role in causing both vasoconstriction and vasodilation, depending on the vascular bed . Its specific interaction with the urotensin receptor and the resulting activation of distinct signaling pathways also set it apart from other vasoactive peptides .

Actividad Biológica

Urotensin II (U-II) is a cyclic undecapeptide originally isolated from the spinal cord of fish, recognized as one of the most potent vasoconstrictors known, even more so than endothelin-1. In humans, U-II plays a significant role in cardiovascular regulation and has been implicated in various pathophysiological conditions, including heart failure, hypertension, diabetes, and renal disease. This article provides a comprehensive overview of the biological activity of human Urotensin II, focusing on its mechanisms of action, physiological effects, and clinical implications.

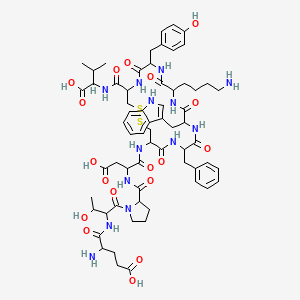

Human Urotensin II is an 11-amino-acid peptide with the sequence: Cys-Ser-Asp-Tyr-Gly-Cys-Arg-Leu-Thr-Lys-Cys . It exerts its biological effects primarily through the urotensin II receptor (UT) , a G-protein-coupled receptor (GPCR). Upon binding to UT, U-II activates intracellular signaling pathways that lead to increased intracellular calcium levels and inositol phosphate turnover, resulting in vasoconstriction and other physiological effects .

Physiological Effects

The biological activity of U-II can be summarized in the following key areas:

- Vasoconstriction : U-II is recognized for its potent vasoconstrictive properties. It induces contraction in vascular smooth muscle cells and has been shown to increase blood pressure in various animal models .

- Vasodilation : Interestingly, U-II can also induce vasodilation under certain conditions, particularly in healthy individuals. This dual action depends on the vascular bed and species being studied .

- Renal Effects : U-II influences renal blood flow and promotes diuresis and natriuresis. In animal studies, it has been shown to increase renal blood flow in a dose-dependent manner .

- Bronchoconstriction : There is evidence suggesting that U-II may mediate bronchoconstriction, although this effect is less well characterized compared to its vascular actions .

Association with Diseases

Research indicates that plasma levels of U-II are elevated in several pathological conditions:

- Heart Failure : Elevated U-II levels correlate with disease severity and poor outcomes in heart failure patients .

- Hypertension : Studies have shown a positive correlation between U-II levels and blood pressure measurements in hypertensive individuals .

- Diabetes and Renal Disease : Increased U-II levels are observed in diabetic patients and those with renal impairment, suggesting a role in the progression of these diseases .

Therapeutic Potential

The urotensin II/UT receptor system presents potential therapeutic targets for treating cardiovascular diseases. Antagonists of the UT receptor have shown promise in preclinical studies:

- Palosuran , a non-peptide UT receptor antagonist, has demonstrated efficacy in reducing albuminuria in diabetic patients and improving survival rates in animal models of diabetes .

Table 1: Summary of Biological Effects of Human Urotensin II

| Biological Effect | Description |

|---|---|

| Vasoconstriction | Potent contraction of vascular smooth muscle; increases blood pressure. |

| Vasodilation | Induces relaxation in certain vascular beds; variable response based on condition. |

| Renal Effects | Enhances renal blood flow; promotes diuresis and natriuresis. |

| Bronchoconstriction | Potential mediator of bronchial smooth muscle contraction. |

Table 2: Clinical Studies Involving Human Urotensin II

Case Studies

-

Case Study on Heart Failure :

A study involving patients with chronic heart failure found that elevated plasma levels of U-II were associated with increased mortality risk. The study suggested that targeting the urotensin system could be beneficial for improving patient outcomes. -

Diabetes-Induced Nephropathy :

In a clinical trial assessing palosuran's effects on diabetic patients with macroalbuminuria, results indicated significant reductions in albumin excretion rates compared to placebo, highlighting the therapeutic potential of UT antagonists in managing diabetic complications.

Propiedades

IUPAC Name |

4-amino-5-[[1-[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-[(1-carboxy-2-methylpropyl)carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNHAPQMXICKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H85N13O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.